Comprehensive Characterization of 4-(2-Isopropyl-5-methylphenoxy)piperidine Hydrochloride: Molecular Weight, Structural Validation, and Solubility Profiling
Comprehensive Characterization of 4-(2-Isopropyl-5-methylphenoxy)piperidine Hydrochloride: Molecular Weight, Structural Validation, and Solubility Profiling
Executive Summary
In early-stage drug development, the physicochemical profiling of novel Active Pharmaceutical Ingredients (APIs) dictates downstream formulation strategies, pharmacokinetics, and Biopharmaceutics Classification System (BCS) categorization. 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride (CAS: 1185304-46-4)[1] is a synthetic ether derivative linking a thymol moiety (2-isopropyl-5-methylphenol) to a piperidine ring.
This technical guide provides a rigorous framework for researchers and analytical scientists to validate the molecular weight, confirm structural identity, and empirically determine the thermodynamic solubility of this compound. By moving beyond basic theoretical calculations, this whitepaper emphasizes the causality behind experimental choices—specifically addressing how the common-ion effect and pH-dependent ionization govern the behavior of secondary amine hydrochloride salts in physiological media[2][3].
Molecular Weight and Physicochemical Properties
The structural architecture of 4-(2-Isopropyl-5-methylphenoxy)piperidine consists of a highly lipophilic aromatic region (thymol) and an ionizable basic region (the secondary amine of the piperidine ring). Because the free base is highly lipophilic and poorly soluble in aqueous media, it is synthesized as a hydrochloride salt to enhance its dissolution profile[3][4].
Theoretical Calculations
-
Empirical Formula (Free Base): C15H23NO [5]
-
Empirical Formula (Hydrochloride Salt): C15H23NO⋅HCl
-
Exact Mass (Monoisotopic, Free Base): 233.178 Da
-
Molecular Weight (Free Base): 233.35 g/mol [5]
-
Molecular Weight (HCl Salt): 269.81 g/mol
Physicochemical Summary
| Property | Value / Descriptor | Analytical Significance |
| CAS Registry Number | 1185304-46-4[1] | Unique identifier for the HCl salt form. |
| Molecular Weight (Salt) | 269.81 g/mol | Required for molarity calculations in solubility assays. |
| Estimated pKa (Amine) | ~9.5 – 10.5 | Compound will be predominantly ionized at physiological pH (7.4)[3][6]. |
| LogP (Estimated) | > 3.0 | Indicates high lipophilicity; suggests potential permeability but solubility-limited absorption[4][7]. |
| Physical State | Solid (Crystalline powder) | Requires solid-state characterization (XRPD) post-dissolution to check for polymorphic shifts[2]. |
Structural Validation via LC-MS/MS
Before initiating solubility profiling, the identity and purity of the API must be verified. Relying solely on vendor certificates of analysis can introduce critical errors if the salt has disproportionated or absorbed atmospheric moisture.
Protocol 1: LC-MS/MS Methodology for MW Confirmation
This self-validating protocol ensures that the observed mass matches the theoretical monoisotopic mass of the protonated free base [M+H]+ .
-
Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the piperidine nitrogen.
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+).
-
Data Interpretation: Extract the chromatogram for m/z 234.18 (Theoretical [M+H]+ ).
-
Causality Check: The presence of a dominant peak at m/z 234.18 confirms the intact ether. Fragmentation (MS2) should yield a product ion at m/z 84.08, corresponding to the cleaved piperidine ring, validating the structural connectivity.
-
Solubility Profiling: Theoretical Framework & Causality
Solubility is not a single static number; it is a dynamic equilibrium dictated by the solvent, pH, temperature, and the solid-state form of the API[2]. For 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride, understanding the difference between kinetic and thermodynamic solubility is paramount[4].
The Common-Ion Effect and pH-max
As a basic drug formulated as a hydrochloride salt, this compound exhibits a specific solubility-pH profile governed by pHmax [3].
-
Below pHmax (typically highly acidic conditions like gastric fluid, pH 1.2), the solution is saturated with respect to the salt form . Because gastric fluid contains high concentrations of chloride ions ( Cl− ), the common-ion effect forces the equilibrium to the left, suppressing the solubility of the API[3].
-
Above pHmax , the solution becomes saturated with respect to the free base . As the pH approaches the pKa of the piperidine ring (~9.5), the compound deprotonates, precipitating out as the highly lipophilic free base[2][3].
Figure 1: Dissolution equilibrium highlighting the common-ion effect and pH-driven precipitation.
Thermodynamic Solubility Determination
To accurately classify the drug for formulation development, the Saturation Shake-Flask (SSF) method must be employed. This is universally recognized as the gold standard for determining thermodynamic equilibrium solubility[2][8].
Protocol 2: Saturation Shake-Flask (SSF) Method
This protocol is designed to eliminate supersaturation artifacts and ensure true thermodynamic equilibrium, adhering to consensus recommendations for ionizable drugs[8][9].
-
Media Preparation: Prepare three standard biorelevant buffers: Simulated Gastric Fluid (SGF, pH 1.2), Acetate Buffer (pH 4.5), and Simulated Intestinal Fluid (SIF, pH 6.8)[10].
-
Solid Addition: Add an excess amount of 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride (e.g., 5-10 mg) to 1.0 mL of each buffer in sealed glass vials. Visible un-dissolved solid must remain to ensure saturation[10][11].
-
Incubation & Agitation: Place the vials in an orbital shaker set to 37.0 ± 0.5 °C at 200 RPM. Incubate for 24 to 48 hours. Causality: 24 hours is typically sufficient for salts, but 48 hours guarantees that any slow polymorphic transitions (e.g., salt to free-base conversion) have reached equilibrium[2][10].
-
Phase Separation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at 37°C. Crucial Step: Do not use standard syringe filters without pre-saturation, as the highly lipophilic API will adsorb to the filter membrane, yielding falsely low solubility values[9][12].
-
Quantification: Dilute the supernatant immediately with the mobile phase to prevent precipitation upon cooling. Quantify the API concentration using a validated HPLC-UV method.
-
Solid-State Verification: Recover the residual solid from the bottom of the vial, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the pH of the buffer was above pHmax , the recovered solid will be the free base, not the starting HCl salt[2].
Figure 2: Step-by-step workflow for the Saturation Shake-Flask thermodynamic solubility assay.
Data Interpretation and Formulation Strategy
Once the thermodynamic solubility profile is established, the data directly informs the drug delivery strategy:
-
If SGF (pH 1.2) solubility is low: The common-ion effect from gastric chloride is dominating[3]. Enteric coating may not be necessary, but co-administration with a weak acid or utilizing a lipid-based formulation (e.g., Self-Microemulsifying Drug Delivery System - SMEDDS) might be required to bypass gastric precipitation.
-
If SIF (pH 6.8) solubility is low: The API is precipitating as the free base in the intestines[2]. To maintain supersaturation in the absorptive region of the gut, the API should be formulated as an Amorphous Solid Dispersion (ASD) utilizing precipitation inhibitors like HPMC-AS.
By rigorously applying these physicochemical principles, drug development professionals can de-risk 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride early in the pipeline, ensuring robust bioavailability and clinical efficacy.
References
-
Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. URL:[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons, Inc. URL:[Link]
-
Monteiro, P. F., Silva-Barcellos, N. M., Caldeira, T. G., Reis, A. C. C., Ribeiro, A. S., & de Souza, J. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 57. URL:[Link]
Sources
- 1. 1185304-46-4_CAS号:1185304-46-4_4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride - 化源网 [chemsrc.com]
- 2. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]
- 3. One moment, please... [pub.iapchem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4-(2-ISOPROPYL-5-METHYLPHENOXY)PIPERIDINE [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. physchem.org.uk [physchem.org.uk]
- 12. pubs.acs.org [pubs.acs.org]
